4-(furan-2-carbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Description

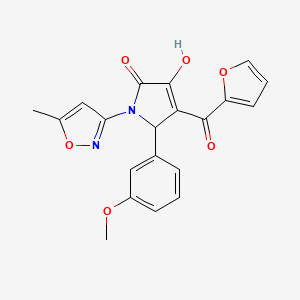

This compound features a pyrrol-2(5H)-one core substituted with a furan-2-carbonyl group at position 4, a hydroxyl group at position 3, a 3-methoxyphenyl group at position 5, and a 5-methylisoxazol-3-yl group at position 1 (Figure 1). The structural complexity arises from its heterocyclic moieties, which are common in pharmacologically active molecules.

Properties

IUPAC Name |

3-(furan-2-carbonyl)-4-hydroxy-2-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O6/c1-11-9-15(21-28-11)22-17(12-5-3-6-13(10-12)26-2)16(19(24)20(22)25)18(23)14-7-4-8-27-14/h3-10,17,24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIDNFJXBQEPGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(furan-2-carbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C26H25NO7

- Molecular Weight : 463.48 g/mol

- CAS Number : 609797-04-8

Antioxidant Activity

Research indicates that derivatives of pyrrolidinone compounds exhibit significant antioxidant properties. The compound in focus has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

Anticancer Properties

Studies have demonstrated that the compound possesses anticancer activity, particularly against various cancer cell lines. It induces apoptosis and inhibits cell proliferation through several mechanisms, including modulation of signaling pathways.

Mechanisms of Action :

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.

- Induction of Apoptosis : It activates caspases and other apoptotic markers.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity is beneficial for conditions such as arthritis and other inflammatory diseases.

Study 1: Antioxidant Efficacy

A study conducted on various derivatives of the pyrrolidinone class revealed that the compound showed a strong ability to neutralize DPPH radicals, indicating potent antioxidant activity. The SC50 value was significantly lower than that of standard antioxidants like ascorbic acid, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

Study 2: Cancer Cell Line Testing

In vitro studies on human pancreatic cancer cells demonstrated that treatment with the compound resulted in a marked decrease in cell viability and increased apoptotic markers compared to untreated controls. The study highlighted its potential for development into an anticancer drug.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations in the Pyrrolone Core

Key structural analogs differ in substituents at positions 1, 4, and 5:

*Calculated based on molecular formula C₂₂H₁₇N₃O₆.

Key Observations :

- Position 5 : The 3-methoxyphenyl group in the target compound provides a methoxy substituent that could enhance metabolic stability compared to pyridinyl or phenyl groups .

Crystallographic and Conformational Differences

Isostructural analogs with halogen substituents (e.g., Cl vs. Br in ) exhibit nearly identical crystal packing but require slight adjustments due to differences in van der Waals radii. For the target compound, the 3-methoxyphenyl group’s orientation may influence intermolecular interactions, such as π-π stacking or hydrogen bonding, which are critical for crystallization and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.